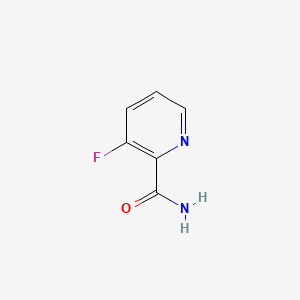

3-Fluoropyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoropyridine-2-carboxamide is an organic compound with the molecular formula C6H5FN2O. It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a fluorine atom, and the carboxamide group is attached to the second position. This compound is often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes .

Mechanism of Action

Mode of Action

Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that 3-Fluoropyridine-2-carboxamide may interact with its targets in a unique manner, potentially influencing the activity of the targets.

Biochemical Analysis

Biochemical Properties

Compounds with a carboxamide moiety, like 3-Fluoropyridine-2-carboxamide, have been found to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Cellular Effects

It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Temporal Effects in Laboratory Settings

Studies on similar fluorinated pyridines have been conducted .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-2-carboxamide can be achieved through several methods. One common method involves the dehydration of 3-fluoropyridine with formic acid . Another approach includes the reduction of 3-fluoropyridine-2-carbonitrile using a reducing agent such as hydrogen in the presence of a catalyst like Raney nickel .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The dehydration method using formic acid is often preferred due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropyridine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like tetrabutylammonium fluoride in dimethylformamide at room temperature.

Reduction Reactions: Hydrogen gas in the presence of Raney nickel catalyst.

Major Products Formed:

Substitution Reactions: Products depend on the substituent introduced.

Reduction Reactions: this compound is formed from 3-fluoropyridine-2-carbonitrile.

Scientific Research Applications

3-Fluoropyridine-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

2-Fluoropyridine: Similar structure but with the fluorine atom at the second position.

4-Fluoropyridine: Fluorine atom at the fourth position.

3-Bromo-2-nitropyridine: Similar structure with a bromine atom and a nitro group.

Uniqueness: 3-Fluoropyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of the fluorine atom at the third position and the carboxamide group at the second position makes it a valuable intermediate in various synthetic applications .

Biological Activity

3-Fluoropyridine-2-carboxamide is a heterocyclic compound characterized by a pyridine ring with a fluorine atom and a carboxamide group. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C6H5FN2O. The compound's structure includes:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Fluorine substitution : The presence of a fluorine atom at the 3-position affects the compound's electronic properties and reactivity.

- Carboxamide group : This functional group enhances hydrogen bonding capabilities, influencing the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 140.11 g/mol |

| Melting Point | 80-82 °C |

| Solubility | Soluble in organic solvents |

| LogP | 0.5 |

This compound interacts with various biological targets, primarily through hydrogen bonding and π-π stacking interactions. The fluorine atom significantly influences its binding affinity to enzymes and receptors, potentially enhancing its inhibitory effects on specific biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that fluorinated pyridines can inhibit the growth of bacteria such as Helicobacter pylori and various fungi. The electron-withdrawing nature of fluorine enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against resistant strains.

Anticancer Potential

Recent investigations into the anticancer properties of pyridine derivatives suggest that this compound may possess cytotoxic effects against tumor cells. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival.

Case Studies

-

Cytotoxicity Against Tumor Cells :

A study evaluated the cytotoxic effects of several pyridine derivatives, including those with carboxamide groups. Results indicated that compounds bearing fluorine substitutions exhibited enhanced activity against various human cancer cell lines, suggesting a potential role for this compound in cancer therapy . -

Inhibition of Urease Activity :

Similar compounds have been shown to inhibit urease, an enzyme critical for the survival of H. pylori. This inhibition is significant for developing treatments for gastric ulcers and other related conditions .

Table 2: Biological Activities of Related Compounds

Properties

IUPAC Name |

3-fluoropyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOPCSBFHKAXFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663803 |

Source

|

| Record name | 3-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152126-32-4 |

Source

|

| Record name | 3-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.